2-{bicyclo[3.2.1]octan-3-yl}acetic acid
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Overview
Description
2-{bicyclo[3.2.1]octan-3-yl}acetic acid is a bicyclic compound characterized by a unique structure that includes a bicyclo[3.2.1]octane ring system. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The bicyclo[3.2.1]octane framework is known for its rigidity and stability, making it a valuable scaffold in the design of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{bicyclo[3.2.1]octan-3-yl}acetic acid typically involves the construction of the bicyclo[3.2.1]octane ring system followed by functionalization to introduce the acetic acid moiety. One common approach is the deamination of bicyclo[3.2.1]octan-2-ylamines using nitrous acid in acetic acid, which leads to the formation of the desired product . Another method involves the solvolysis of bicyclo[3.2.1]octan-3-yl tosylates in buffered acetic and formic acids, resulting in the formation of the acetic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{bicyclo[3.2.1]octan-3-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclo[3.2.1]octane ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation, followed by nucleophiles for substitution.
Major Products
The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted derivatives of the bicyclo[3.2.1]octane ring system.
Scientific Research Applications
2-{bicyclo[3.2.1]octan-3-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules with potential bioactivity.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{bicyclo[3.2.1]octan-3-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclo[3.2.1]octane framework allows for precise binding to these targets, potentially modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octan-2-yl derivatives: These compounds share a similar bicyclic structure but differ in the ring size and substitution pattern.
2-Azabicyclo[3.2.1]octane derivatives: These compounds contain a nitrogen atom in the bicyclic ring, offering different chemical and biological properties.
Uniqueness
2-{bicyclo[3.2.1]octan-3-yl}acetic acid is unique due to its specific ring structure and functionalization, which confer distinct chemical reactivity and potential biological activity. Its rigidity and stability make it a valuable scaffold for designing bioactive molecules and exploring new therapeutic applications.
Properties
CAS No. |
1379204-37-1 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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